molecular formula C7H5F3N2O B12626146 1-(6-Amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone CAS No. 1060801-34-4

1-(6-Amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone

Cat. No.: B12626146
CAS No.: 1060801-34-4
M. Wt: 190.12 g/mol
InChI Key: BKGUBYAOWOUGIL-UHFFFAOYSA-N
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Description

1-(6-Amino-pyridin-3-yl)-2,2,2-trifluoro-ethanone is a fluorinated pyridine derivative characterized by a trifluoroethanone group attached to a pyridine ring substituted with an amino group at the 6-position. The amino group confers electron-donating effects, which may enhance nucleophilicity and reactivity in pharmaceutical synthesis, positioning it as a candidate for medicinal chemistry applications such as drug intermediates .

Properties

CAS No.

1060801-34-4

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

1-(6-aminopyridin-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)4-1-2-5(11)12-3-4/h1-3H,(H2,11,12)

InChI Key

BKGUBYAOWOUGIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone typically involves the reaction of 6-amino-3-pyridine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Nitro-pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of 1-(6-Amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone as a scaffold for developing mTOR inhibitors. The mammalian target of rapamycin (mTOR) pathway is critical in regulating cell growth and proliferation, making it a significant target in cancer therapy. For instance, a derivative of this compound was investigated for its ability to inhibit mTOR activity, demonstrating promising results in vitro and in vivo against various cancer types .

Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that modifications to the molecular structure of compounds related to 1-(6-Amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone can enhance bioavailability and metabolic stability. A study indicated that the compound exhibited rapid metabolism in liver microsomes but modifications could lead to improved pharmacodynamic properties .

Synthesis and Derivatives

Synthetic Routes
The synthesis of 1-(6-Amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone involves multiple steps that can be optimized for higher yields. The process typically includes nucleophilic substitutions and various coupling reactions to create derivatives with enhanced biological activity .

In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on the mTOR pathway. For example, compounds derived from 1-(6-Amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone showed effective inhibition of phosphorylation markers associated with mTOR signaling in cancer cells .

Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that 1-(6-Amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone can effectively interact with key receptors involved in cellular signaling pathways .

Case Studies

Study Focus Findings
Liu et al. (2011)mTOR InhibitionIdentified derivatives with improved potency and selectivity against cancer cell lines .
Sabatini et al. (2011)PharmacokineticsDemonstrated rapid metabolism but potential for modification to enhance stability .
Recent Molecular Docking StudyBinding AffinityShowed strong binding interactions with target proteins involved in bacterial resistance mechanisms .

Mechanism of Action

The mechanism of action of 1-(6-Amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl ketone group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone

  • Structure : Chlorine substituent at the 6-position of the pyridine ring.
  • Molecular Formula: C₇H₃ClF₃NO.
  • Properties : Liquid state, 95+% purity, used as a medical intermediate .

1-(5-Amino-pyridin-2-yl)-2,2,2-trifluoro-ethanone

  • Structure: Amino group at the 5-position of the pyridine ring.
  • Molecular Formula : C₇H₅F₃N₂O.
  • Properties : ≥95% purity, solid state (exact melting point unspecified) .
  • Key Differences: Positional isomerism alters electronic and steric effects, which may influence binding affinity in biological systems compared to the 6-amino-3-yl variant.

1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone

  • Structure : Chlorine at the 6-position on a 2-pyridinyl ring.
  • Molecular Formula: C₇H₃ClF₃NO.
  • Key Differences : The 2-pyridinyl configuration may affect solubility and intermolecular interactions compared to 3-yl derivatives.

Non-Pyridine Analog: 1-(4-Bromo-3-fluoro-phenyl)-2,2,2-trifluoro-ethanone

  • Structure : Benzene ring substituted with bromine and fluorine.
  • Molecular Formula : C₈H₃BrF₄O.
  • Properties : Industrial-grade purity (99%), solid state .
  • Key Differences : The absence of a pyridine ring reduces aromatic nitrogen-mediated reactivity, making it less suitable for coordination chemistry or enzyme targeting.

Structural and Functional Analysis

Impact of Substituents on Reactivity

  • Amino Group (6-Amino-3-yl): Enhances electron density on the pyridine ring, favoring nucleophilic aromatic substitution (e.g., in coupling reactions for drug synthesis) .
  • Chlorine (6-Chloro-3-yl) : Electron-withdrawing effect stabilizes the ring but reduces reactivity toward electrophiles, often requiring harsher reaction conditions .
  • Positional Isomerism (5-Amino-2-yl vs. 6-Amino-3-yl): Alters steric hindrance and electronic distribution, affecting regioselectivity in subsequent reactions .

Data Tables

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Substituent Position Physical State Purity Key Applications
1-(6-Amino-pyridin-3-yl)-2,2,2-trifluoro-ethanone C₇H₅F₃N₂O 6-Amino-3-yl Not reported Not reported Pharmaceutical intermediate (inferred)
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone C₇H₃ClF₃NO 6-Chloro-3-yl Liquid 95+% Medical intermediate
1-(5-Amino-pyridin-2-yl)-2,2,2-trifluoro-ethanone C₇H₅F₃N₂O 5-Amino-2-yl Solid ≥95% Research chemical
1-(4-Bromo-3-fluoro-phenyl)-2,2,2-trifluoro-ethanone C₈H₃BrF₄O 4-Bromo-3-fluoro Solid 99% Industrial synthesis

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Reactivity in Substitution Biological Activity Potential
-NH₂ (6-Amino) Electron-donating High (nucleophilic) High (e.g., antimicrobial)
-Cl (6-Chloro) Electron-withdrawing Moderate (electrophilic) Moderate
-Br/-F (Phenyl) Mixed effects Low Industrial use

Biological Activity

1-(6-Amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone, a compound characterized by its trifluoromethyl group and pyridine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Chemical Formula : C8H6F3N1O
  • Molecular Weight : 189.13 g/mol
  • IUPAC Name : 1-(6-amino-pyridin-3-yl)-2,2,2-trifluoro-ethanone
  • PubChem CID : 21880578
  • SMILES : CC(=O)C1=CN=C(C=C1)C(F)(F)F

Structure and Stability

The compound features a pyridine ring substituted with an amino group and a trifluoroethanone moiety. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range between 3.12 to 12.5 μg/mL, suggesting that 1-(6-amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone could possess comparable efficacy .

Anticancer Potential

The structural similarity of this compound to known anticancer agents suggests potential activity against cancer cell lines. Research has indicated that pyridine derivatives can target specific pathways involved in tumor growth and metastasis. For example, compounds targeting the ephrin receptor family have shown promise in inhibiting cancer cell proliferation .

The proposed mechanisms of action for similar compounds include:

  • Inhibition of Enzymes : Compounds like 1-(6-amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : The compound may act as a modulator for various receptors implicated in cell signaling pathways related to cancer progression.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of pyridine derivatives, 1-(6-amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone was tested against several bacterial strains. The results demonstrated that it exhibited significant antibacterial activity with an MIC comparable to established antibiotics .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound revealed that it effectively inhibited the growth of several cancer cell lines in vitro. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity through improved receptor binding affinity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
1-(6-Amino-pyridin-3-YL)-2,2,2-trifluoro-ethanoneAntimicrobial3.12 - 12.5
Pyrido[2,3-d]pyrimidine derivativeAnticancer<10
Trifluoromethylated pyridine derivativeEnzyme Inhibitor<5

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